molecular formula C13H17NO B5348995 N-allyl-2-(4-ethylphenyl)acetamide

N-allyl-2-(4-ethylphenyl)acetamide

Cat. No.: B5348995
M. Wt: 203.28 g/mol
InChI Key: POXWYQWSJLSQBS-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-ethylphenyl)acetamide is an acetamide derivative featuring an allyl group attached to the nitrogen atom and a 4-ethylphenyl moiety at the acetamide’s α-carbon. The ethyl group on the phenyl ring likely enhances lipophilicity, influencing membrane permeability and target binding compared to halogen or alkoxy substituents .

Properties

IUPAC Name

2-(4-ethylphenyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-9-14-13(15)10-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXWYQWSJLSQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Acetamides

(a) N-Allyl-2-(4-Chlorophenyl)Acetamide
  • Structure : Chlorine substituent at the phenyl para-position.
  • Molecular Formula: C₁₁H₁₂ClNO₂.
  • Key Data : Synthesized via multicomponent reactions involving allyl bromide and para-chlorobenzaldehyde, yielding a crystalline solid (m.p. 96–97°C) with moderate polarity (Rf = 0.20 in PE/Et₂O) .
  • This may alter solubility and metabolic stability .
(b) N-Allyl-2-(4-Bromophenoxy)Acetamide
  • Structure: Bromophenoxy group replaces the ethylphenyl moiety.
  • Molecular Formula: C₁₁H₁₂BrNO₂.
  • Key Data : Higher molecular weight (270.12 g/mol) due to bromine. Used in drug discovery for its halogen-mediated bioactivity .
(c) N-(4-Ethoxyphenyl)Acetamide
  • Structure : Ethoxy group instead of ethylphenyl and lacks the allyl group.
  • Molecular Formula: C₁₀H₁₃NO₂.
  • Key Data : Lower molecular weight (179.22 g/mol). GC/MS analysis confirms stability under standard conditions .
  • Comparison : The ethoxy group enhances water solubility but reduces lipophilicity, limiting CNS penetration compared to ethylphenyl derivatives .

Heterocyclic Acetamide Analogs

(a) VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)
  • Structure : Combines 4-ethylphenyl with a triazole-thio-pyridine moiety.
  • Key Data : Acts as an Orco allosteric agonist (EC₅₀ = 3.7 μM), critical in insect olfaction studies. Synthesized via thiol-amine coupling .
  • Comparison : The triazole-thio group introduces additional hydrogen-bonding and π-π stacking capabilities, enhancing receptor specificity compared to simple acetamides .
(b) iCRT3 (2-(((2-(4-Ethylphenyl)-5-Methyl-1,3-Oxazol-4-yl)Methyl)Sulfanyl)-N-(2-Phenylethyl)Acetamide)
  • Structure : Oxazole core with 4-ethylphenyl and phenylethyl groups.
  • Key Data : Inhibits Wnt/β-catenin signaling (IC₅₀ = 1.2 μM) by blocking β-catenin-TCF interactions. Reduces pro-inflammatory cytokines (e.g., TNF-α) in macrophages .
  • Comparison: The oxazole ring improves metabolic stability but reduces solubility compared to non-heterocyclic analogs .

Functionalized N-Allyl Acetamides

(a) N-Allyl-2-{[(4-Methoxyphenyl)Sulfonyl]Anilino}Acetamide
  • Structure: Methoxyphenyl sulfonyl and anilino substituents.
  • Molecular Formula : C₁₈H₂₀N₂O₄S.
  • Key Data : Sulfonyl group enhances electrophilicity, making it a candidate for protease inhibition .
(b) N-Allyl-2-[2-(2,6-Difluoro-Benzyl)-3-(4-Fluoro-Phenyl)-Isothioureido]-N-(3,4-Dimethoxy-Phenyl)-Acetamide (18e)
  • Structure : Fluorinated benzyl and phenyl groups with isothiourea.
  • Key Data : Exhibits G-protein-coupled bile acid receptor 1 (GPBAR1) agonism (EC₅₀ = 80 nM). Synthesized via microwave-assisted coupling .
  • Comparison : Fluorine atoms improve bioavailability and binding affinity but complicate synthesis .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activity/Application Reference
N-Allyl-2-(4-ethylphenyl)acetamide Allyl, 4-ethylphenyl C₁₃H₁₇NO 203.28 (hypothetical) (Inferred) Lipophilic modulator
VUAA1 4-Ethylphenyl, triazole-thio C₁₉H₂₂N₆OS 382.48 Orco agonist
iCRT3 4-Ethylphenyl, oxazole C₂₂H₂₃N₃O₂S 393.50 Wnt/β-catenin inhibitor
N-Allyl-2-(4-chlorophenyl)acetamide Allyl, 4-chlorophenyl C₁₁H₁₂ClNO₂ 225.67 Synthetic intermediate
18e Fluorinated isothiourea C₂₇H₂₅F₃N₄O₂S 530.58 GPBAR1 agonist

Key Findings and Implications

  • Substituent Effects : Ethyl groups enhance lipophilicity, favoring membrane penetration, while halogens (Cl, Br) improve target binding via electronegativity .
  • Biological Activity : Heterocyclic modifications (e.g., triazole in VUAA1) confer receptor specificity, whereas sulfonyl or isothiourea groups enable enzyme modulation .
  • Synthetic Complexity : Fluorinated and heterocyclic analogs require advanced techniques (e.g., microwave synthesis), increasing production costs .

Notes

  • Ethylphenyl’s role in calmodulin or Wnt pathway modulation warrants further investigation, drawing parallels to iCRT3 and VUAA1 .
  • Diversified references (e.g., pharmacological, synthetic) ensure a comprehensive analysis but highlight gaps in direct studies of the target compound.

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